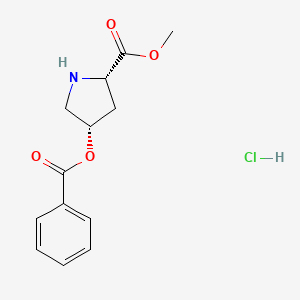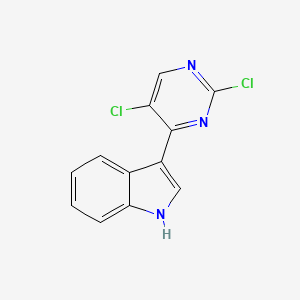
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
概要
説明
Synthesis Analysis
The synthesis of compounds similar to “3-(2,5-Dichloropyrimidin-4-yl)-1H-indole” often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .科学的研究の応用
Synthesis and Pharmacological Properties
Research has explored the synthesis of various compounds related to 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole. For instance, a study conducted by (Somappa et al., 2015) details a one-pot synthesis of indole-appended heterocycles, which exhibited significant anti-inflammatory, analgesic, and CNS depressant activities. The novel compounds synthesized showed better anti-inflammatory activity than the standard drug indomethacin.
Molecular Structure and Analysis
The molecular structure and analysis of compounds with the indole nucleus, including derivatives of 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, have been the subject of various studies. (Geetha et al., 2019) synthesized and characterized 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, showing its relevance in understanding DNA and protein interactions.
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been investigated in several studies. (El-Sayed et al., 2016) reported the synthesis of N-ethyl-3-indolyl heterocycles, including 3-(pyrimidin-4-yl)-1H-indole derivatives, which exhibited high growth inhibition activities.
Enaminylation and Cyclization in Medicinal Chemistry
The use of enaminylation and subsequent base-promoted cyclization to construct pyrrolo[1,2-a]indoles, compounds important in medicinal chemistry, was demonstrated by (Zhou et al., 2016). Their study highlights the significance of 1-(pyrimidin-2-yl)-1H-indoles in synthesizing biologically relevant compounds.
Antioxidant Activities
Investigations into the antioxidant properties of indole derivatives have also been conducted. (Saundane et al., 2012) synthesized thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which showed promising antioxidant activities.
Molecular Docking and QSAR Modeling
Molecular docking studies and QSAR modeling have been utilized to understand the interactions and activities of indole derivatives at the molecular level. (Aziz et al., 2021) designed indole-based heterocycles to investigate their potential as antioxidants, providing insights into the structure-activity relationship of these compounds.
特性
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEYVYDAVBOFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718182 | |
| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
CAS RN |
937366-57-9 | |
| Record name | 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
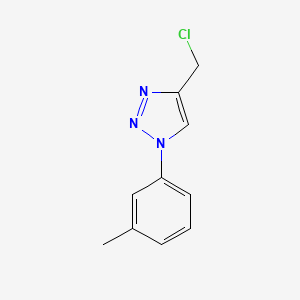
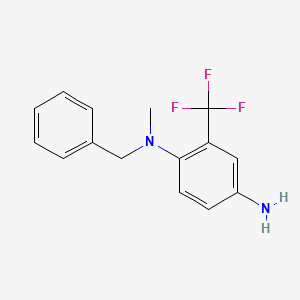
![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)
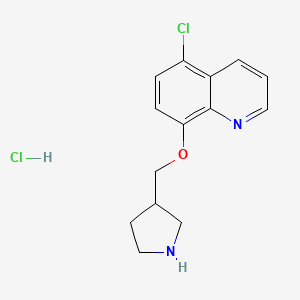
![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
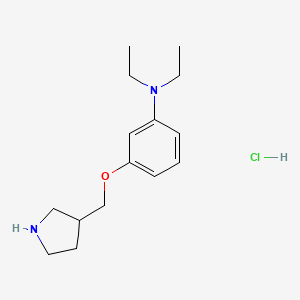
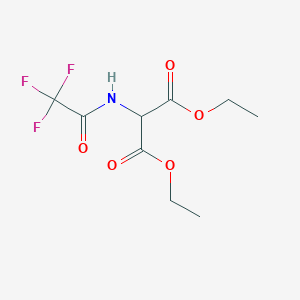
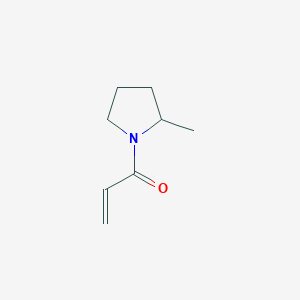
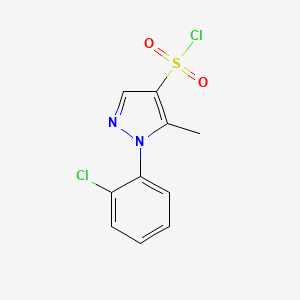
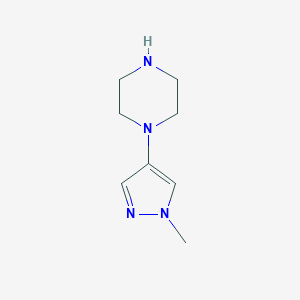
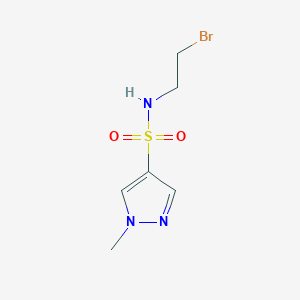
![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)
